molecular formula C15H12Cl2FNO2 B4031243 N-(3-chloro-4-fluorophenyl)-2-(3-chlorophenoxy)propanamide

N-(3-chloro-4-fluorophenyl)-2-(3-chlorophenoxy)propanamide

Cat. No.: B4031243
M. Wt: 328.2 g/mol
InChI Key: JLYWTBJBAQJTNU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(3-chlorophenoxy)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of both chloro and fluoro substituents on the phenyl rings, which can influence its chemical reactivity and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3-chlorophenoxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and 3-chlorophenol.

    Formation of Intermediate: The 3-chloro-4-fluoroaniline is reacted with an appropriate acylating agent, such as 2-bromo-1-phenylpropan-1-one, under basic conditions to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 3-chlorophenol in the presence of a base, such as potassium carbonate, to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-fluorophenyl)-2-(3-chlorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide under basic conditions.

Major Products:

    Oxidation Products: Hydroxylated derivatives or quinones.

    Reduction Products: Amine derivatives.

    Substitution Products: Compounds with substituted functional groups on the phenyl rings.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(3-chlorophenoxy)propanamide has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory or anticancer drugs.

    Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3-chlorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their catalytic activity.

    Receptor Modulation: By interacting with receptors, it can modulate signal transduction pathways.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-2-(3-chlorophenoxy)propanamide can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)-2-(3-chlorophenoxy)propanamide: Lacks the fluoro substituent, which may affect its reactivity and biological activity.

    N-(4-fluorophenyl)-2-(3-chlorophenoxy)propanamide: Has a different substitution pattern, which can influence its chemical properties and applications.

Uniqueness: The unique combination of chloro and fluoro substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(3-chlorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2FNO2/c1-9(21-12-4-2-3-10(16)7-12)15(20)19-11-5-6-14(18)13(17)8-11/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYWTBJBAQJTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)F)Cl)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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